molecular formula C13H21N5 B11738340 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738340
M. Wt: 247.34 g/mol
InChI Key: XOUWWCXKWQTJFJ-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole and 1-propyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrazole rings.

    Starting Materials: 1,4-dimethyl-1H-pyrazole, 1-propyl-1H-pyrazole, formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The pyrazole derivatives are mixed with formaldehyde in the presence of an acid catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge or the substituents on the pyrazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The pyrazole moiety is known for its presence in various pharmacologically active compounds, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with two methyl groups.

    1-Propyl-1H-pyrazole: A pyrazole derivative with a propyl group.

    1,4-Dimethyl-1H-pyrazole: A pyrazole derivative with two methyl groups at positions 1 and 4.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure connected by a methylene bridge. This configuration provides distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-7-18-12(5-6-15-18)9-14-10-13-11(2)8-16-17(13)3/h5-6,8,14H,4,7,9-10H2,1-3H3

InChI Key

XOUWWCXKWQTJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=NN2C)C

Origin of Product

United States

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